molecular formula C16H30O2 B033114 (Z)-7-Hexadecenoic acid CAS No. 2416-19-5

(Z)-7-Hexadecenoic acid

Cat. No.: B033114
CAS No.: 2416-19-5
M. Wt: 254.41 g/mol
InChI Key: PJHOFUXBXJNUAC-KTKRTIGZSA-N
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Description

(Z)-7-Hexadecenoic acid is a monounsaturated fatty acid with a double bond at the seventh carbon from the carboxyl end in the cis configuration. This compound is part of the broader family of fatty acids, which are essential components of lipids in biological membranes and play crucial roles in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-7-hexadecenoic acid can be achieved through several methods, including:

    Hydrolysis of Esters: One common method involves the hydrolysis of esters derived from this compound. This process typically uses acidic or basic conditions to break the ester bond and release the free fatty acid.

    Olefination Reactions: Another approach is the olefination of shorter-chain aldehydes with appropriate reagents to extend the carbon chain and introduce the double bond at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high specificity and yield. Enzymatic methods, such as the use of lipases, are employed to catalyze the hydrolysis of triglycerides or esters to produce the desired fatty acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxygenated derivatives. These reactions are typically catalyzed by enzymes such as lipoxygenases.

    Reduction: The double bond in this compound can be reduced to produce the corresponding saturated fatty acid, hexadecanoic acid, using hydrogenation reactions.

    Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and lipoxygenase enzymes.

    Reduction: Hydrogen gas and metal catalysts such as palladium on carbon are typically used.

    Substitution: Alcohols, amines, and other nucleophiles can react with the carboxyl group under acidic or basic conditions.

Major Products Formed:

    Oxidation: Hydroperoxides and hydroxylated fatty acids.

    Reduction: Hexadecanoic acid.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

(Z)-7-Hexadecenoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study the behavior of unsaturated fatty acids in various chemical reactions.

    Biology: This fatty acid is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: this compound is used in the production of bio-based lubricants, surfactants, and other industrial products.

Mechanism of Action

The biological effects of (Z)-7-hexadecenoic acid are mediated through its incorporation into cell membranes and its interaction with various enzymes and receptors. The double bond in the cis configuration affects the fluidity and permeability of cell membranes, influencing cellular processes such as signal transduction and ion transport. Additionally, this compound can be metabolized to bioactive lipid mediators that modulate inflammation and other physiological responses.

Comparison with Similar Compounds

    Hexadecanoic acid (Palmitic acid): A saturated fatty acid with no double bonds.

    (Z)-9-Hexadecenoic acid (Palmitoleic acid): A monounsaturated fatty acid with a double bond at the ninth carbon.

    (Z)-11-Hexadecenoic acid: Another monounsaturated fatty acid with a double bond at the eleventh carbon.

Comparison:

    Uniqueness: (Z)-7-Hexadecenoic acid is unique due to the position of its double bond, which influences its chemical reactivity and biological functions. Compared to hexadecanoic acid, it has a lower melting point and different physical properties due to the presence of the double bond. Compared to (Z)-9-hexadecenoic acid and (Z)-11-hexadecenoic acid, the position of the double bond in this compound affects its interaction with enzymes and receptors, leading to distinct biological activities.

Properties

IUPAC Name

(Z)-hexadec-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHOFUXBXJNUAC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920496
Record name (Z)-7-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hypogeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2416-19-5
Record name cis-7-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2416-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hexadecenoic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-7-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hypogeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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